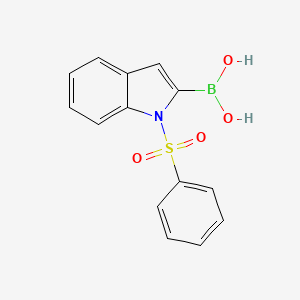

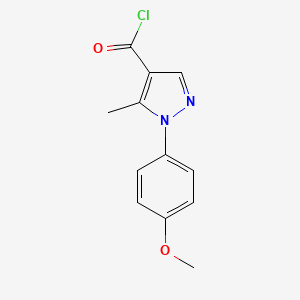

5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine, also known as CPT, is a synthetic molecule that has been used in various scientific research studies. It is an important reagent for organic synthesis, and has been used in the development of new drugs and materials. CPT is a versatile molecule that has a wide range of applications in the fields of biology, chemistry, and medicine.

科学的研究の応用

Insecticidal Activity

Research on 1,3,4-thiadiazole derivatives has shown promising results in the field of agriculture, particularly in insecticidal activity. A study reported the synthesis of new 1,3,4-thiadiazole and 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives, demonstrating remarkable insecticidal activity against cotton leaf worm (Spodoptera littoralis), offering potential for agricultural pest control (Ismail et al., 2021).

Antiviral Properties

Another dimension of research has focused on the antiviral properties of thiadiazole derivatives. A study synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives and found that some compounds exhibited anti-tobacco mosaic virus activity, indicating their potential use in developing antiviral agents (Chen et al., 2010).

Structural and Theoretical Studies

The structural and electronic properties of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole have been characterized through spectroscopic techniques and density functional theory (DFT) calculations. These studies provide valuable insights into the molecular structure, aiding in the design of new compounds with enhanced biological activities (Kerru et al., 2019).

Antimicrobial Activity

1,3,4-Thiadiazole derivatives have also shown potential in antimicrobial applications. For example, research involving the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole demonstrated moderate antimicrobial activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Sah et al., 2014).

Corrosion Inhibition

A study on the corrosion inhibition performances of thiadiazole derivatives against corrosion of iron found that compounds like 5,5'-[ethane-1,2-diyldisulfanediyl]bis-(1,3,4-thiadiazole-2-amine) showed good inhibition efficiency. This suggests their potential application in protecting metals from corrosion, which is significant for industrial applications (Kaya et al., 2016).

作用機序

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Related compounds such as chlorfenapyr work by disrupting the production of adenosine triphosphate . Specifically, oxidative removal of the N-ethoxymethyl group of Chlorfenapyr by mixed function oxidases forms an active compound . This active compound uncouples oxidative phosphorylation at the mitochondria, resulting in disruption of production of ATP, cellular death, and ultimately organism mortality .

Biochemical Pathways

Similar compounds such as indole derivatives have been found to affect various biochemical pathways . These pathways and their downstream effects contribute to the diverse biological activities of these compounds .

Pharmacokinetics

Similar compounds have been studied for their drug-like properties, including in vitro microsomal stability, microsomal/plasma protein binding, kinetic solubility, lipophilicity, and passive permeability . These properties can significantly impact the bioavailability of a compound .

Result of Action

Similar compounds such as 5-(4-chlorophenyl)-n-substituted-n-1,3,4-thiadiazole-2-sulfonamide derivatives have shown certain anti-tobacco mosaic virus activity .

Action Environment

Similar compounds such as chlorfenapyr have been studied for their environmental toxicity . These studies can provide insights into how environmental factors might influence the action of related compounds.

生化学分析

Biochemical Properties

5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in tissues . Additionally, this compound can bind to viral proteins, inhibiting their replication and thus exhibiting antiviral properties . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, stabilizing the compound-enzyme complex.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been observed to induce apoptosis by activating caspase pathways and inhibiting anti-apoptotic proteins . Furthermore, it can alter gene expression profiles, leading to the downregulation of oncogenes and upregulation of tumor suppressor genes . In terms of cellular metabolism, this compound can disrupt metabolic pathways, leading to reduced ATP production and increased oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its binding to carbonic anhydrase inhibits the enzyme’s activity, leading to disrupted pH regulation . Additionally, this compound can inhibit viral replication by binding to viral proteins and preventing their proper function . Changes in gene expression are mediated through interactions with transcription factors and epigenetic modifications, such as DNA methylation and histone acetylation .

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied extensively in laboratory settings. This compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular function . Its stability can be influenced by factors such as pH, temperature, and the presence of other reactive species .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, it exhibits therapeutic effects, such as antiviral and anticancer activities, without significant toxicity . At higher doses, toxic effects can be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, where doses above a certain level lead to a rapid increase in adverse effects . These findings highlight the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing its metabolism and clearance from the body . This compound can also affect metabolic flux, leading to changes in the levels of various metabolites . For instance, it can inhibit glycolysis, resulting in reduced glucose utilization and altered energy production . These metabolic effects are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It can be actively transported across cell membranes by efflux pumps, influencing its intracellular concentration . Additionally, binding proteins can sequester the compound in specific cellular compartments, affecting its localization and accumulation . These factors play a significant role in determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it can be localized to the mitochondria, where it exerts its effects on cellular metabolism and apoptosis . The precise localization within cells can influence the compound’s potency and specificity, making it an important consideration in drug design and development.

特性

IUPAC Name |

5-(4-chlorophenyl)-1,2,4-thiadiazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3S/c9-6-3-1-5(2-4-6)7-11-8(10)12-13-7/h1-4H,(H2,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVSZVIZTUWVCFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NS2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383383 |

Source

|

| Record name | 5-(4-chlorophenyl)-1,2,4-thiadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89894-30-4 |

Source

|

| Record name | 5-(4-chlorophenyl)-1,2,4-thiadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol](/img/structure/B1351018.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1351020.png)

![N-[2-nitro-4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1351021.png)

![5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B1351024.png)

![[1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol](/img/structure/B1351034.png)